Product packaging for S-(2-Thienyl)-L-cysteine(Cat. No.:CAS No. 405150-23-4)

S-(2-Thienyl)-L-cysteine

Cat. No.: B1611832
CAS No.: 405150-23-4
M. Wt: 203.3 g/mol
InChI Key: XRPOWEFAFQZLRI-YFKPBYRVSA-N
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Description

Foundational Concepts of L-Cysteine Bioconjugation and Modification

L-cysteine is one of the 20 natural amino acids and is distinguished by the presence of a thiol (-SH) group in its side chain. nih.govchemicalbook.com This thiol group is a potent nucleophile, particularly in its deprotonated thiolate form, making cysteine a preferred site for the selective chemical modification of peptides and proteins. nih.govrsc.orgd-nb.info This reactivity is a cornerstone of bioconjugation chemistry, a field focused on linking molecules to biological systems.

The relatively low natural abundance of cysteine in proteins (around 1.9%) further enhances its utility for site-specific modifications, as chemists can target specific cysteine residues with minimal off-target reactions. nih.govd-nb.info A variety of chemical reagents have been developed to react specifically with cysteine residues under physiological conditions. These include:

Michael acceptors: Maleimides are widely used reagents that undergo a Michael addition reaction with the cysteine thiol. rsc.orgd-nb.info

Alkyl halides: Iodoacetamides and bromoacetamides react with cysteine via nucleophilic substitution. nih.gov

Vinylheteroarenes: Compounds like vinylpyridines and vinylsulfones serve as effective reagents for cysteine modification. rsc.org

These conjugation techniques are pivotal in numerous applications, from attaching fluorescent probes for biological imaging to constructing antibody-drug conjugates (ADCs), which deliver cytotoxic agents directly to cancer cells. nih.govrsc.orgexplorationpub.com The stability of the resulting carbon-sulfur bond is a critical factor, and research continues to develop new methods that form highly stable bioconjugates. nih.govexplorationpub.com

The Significance of Thiophene (B33073) Moiety Integration in Amino Acid Structures

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. cymitquimica.com This structural motif is a key component in a wide range of pharmaceutically active compounds, and its derivatives are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netsemanticscholar.org Marketed drugs containing a thiophene core include duloxetine (B1670986) and tiotropium. researchgate.net

When integrated into an amino acid structure, the thiophene moiety can confer unique properties. The combination of a thiophene carboxylic acid with other amino acids can create dipeptide isosteres or peptidomimetics. nih.gov These hybrid molecules can influence the three-dimensional structure and molecular packing of peptides, which is crucial for their biological function. nih.gov

Furthermore, amino acid-functionalized thiophenes have been developed as "proteophenes," a class of fluorescent ligands. researchgate.net These molecules have shown promise in biomedical research for their ability to bind to and visualize protein aggregates, such as those associated with Alzheimer's disease, demonstrating the value of combining the structural features of amino acids with the photophysical properties of conjugated thiophene systems. researchgate.net

Academic Research Context and Potential of S-(2-Thienyl)-L-Cysteine

This compound is a molecule that covalently links the 2-position of a thiophene ring to the sulfur atom of L-cysteine. This compound and its derivatives have been a subject of academic research, primarily focusing on synthesis, metabolism, and materials science applications.

The synthesis of S-aryl-L-cysteines, including this compound, is of interest for their utility as intermediates in the preparation of pharmaceutically active compounds. google.com Various synthetic methods have been reported, often involving the reaction of a protected cysteine derivative with a halogenated thiophene. For instance, N-acetyl-S-(2-thienyl)-L-cysteine has been prepared via the nucleophilic substitution of 2-iodothiophene (B115884) with N-acetyl-L-cysteine in the presence of a copper(I) iodide catalyst. google.compublish.csiro.au However, yields for this particular method have been reported as relatively low. google.compublish.csiro.augoogle.com

Reactants Product Catalyst/Conditions Yield Reference(s)
N-acetyl-L-cysteine and 2-iodothiopheneN-acetyl-S-(2-thienyl)-L-cysteineCopper(I) iodide~30% publish.csiro.au
N-acetyl-L-cysteine and arylhalideN-acetyl-S-(2-thienyl)-cysteineCopper iodide28% google.comgoogle.com

In the field of materials science, this compound has been utilized as a precursor for creating advanced materials. In one study, it served as both a sulfur and nitrogen source in a one-pot hydrothermal synthesis to produce dual-doped carbon aerogels. rsc.org The resulting materials exhibited enhanced electrocatalytic activity in the oxygen reduction reaction, demonstrating the potential of using such bio-inspired molecules to develop functional, metal-free catalysts. rsc.org

From a metabolic perspective, N-acetyl-S-(2-thienyl)-L-cysteine has been identified as a metabolite of thiophene in animal studies. nih.gov The proposed mechanism involves the initial S-oxidation of thiophene to the reactive intermediate thiophene-S-oxide, which is then detoxified by conjugation with glutathione (B108866). Subsequent enzymatic processing leads to the formation of the mercapturic acid derivative, N-acetyl-S-(2-thienyl)-L-cysteine. nih.gov This highlights the compound's relevance in understanding the biotransformation of heterocyclic industrial chemicals.

The combination of cysteine's reactive handle and thiophene's functional properties makes this compound and its analogues interesting synthons for the development of novel bioactive molecules and advanced materials. unibo.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S2 B1611832 S-(2-Thienyl)-L-cysteine CAS No. 405150-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-thiophen-2-ylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c8-5(7(9)10)4-12-6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPOWEFAFQZLRI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585039
Record name S-Thiophen-2-yl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405150-23-4
Record name S-Thiophen-2-yl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for S 2 Thienyl L Cysteine and Its Analogues

Chemical Synthesis Approaches

The synthesis of S-(2-Thienyl)-L-cysteine, a non-canonical amino acid, and its analogues is a significant area of research, driven by their potential applications as intermediates in the development of pharmaceuticals, such as antiviral agents. google.comgoogle.com Various chemical strategies have been developed to achieve this, focusing on the formation of the thioether bond between the thiophene (B33073) ring and the cysteine moiety with control over stereochemistry.

Nucleophilic Substitution Reactions Involving Thienyl Halides and L-Cysteine Derivatives

A primary and well-established method for the synthesis of S-aryl-L-cysteines, including thienyl variants, is through nucleophilic substitution reactions. nih.gov This approach typically involves the reaction of a cysteine derivative, where the thiol group acts as the nucleophile, with an activated thienyl electrophile, such as a thienyl halide. The thiol group of cysteine is a potent nucleophile, particularly in its thiolate form, making it suitable for attacking electron-deficient aromatic rings. mit.edursc.orgnih.gov

The reaction is often carried out in the presence of a base to deprotonate the thiol of L-cysteine or its derivatives, thereby generating the more nucleophilic thiolate anion. This thiolate then displaces a halide from the thienyl ring. Common solvents for this reaction include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone. google.com The reaction temperature can be elevated to facilitate the substitution, with temperatures ranging from 80°C to 150°C being reported. google.comgoogle.com

To prevent unwanted side reactions, protecting groups are often employed for the amino and carboxyl functionalities of the L-cysteine starting material. These protecting groups can be removed in subsequent steps to yield the final this compound. The choice of protecting groups is crucial to ensure compatibility with the reaction conditions and to allow for selective deprotection.

A variation of this method involves the in-situ generation of a metal thiolate of cysteine, for example, a cuprous mercaptide, which then reacts with the aryl halide. publish.csiro.au This can sometimes offer advantages in terms of yield and reaction conditions.

ReactantsReaction ConditionsProductKey Features
L-Cysteine derivative (with protected amino and carboxyl groups), 2-HalothiopheneBase (e.g., sodium hydride), Polar aprotic solvent (e.g., DMF)Protected this compoundDirect formation of the C-S bond via nucleophilic aromatic substitution.
L-Cystine, 2-HalothiopheneCoupling agent (e.g., copper oxide), High temperatureThis compoundIn-situ generation of the cysteine thiolate. google.com

Cyclocondensation and Ring-Closing Metathesis for Thienyl-Containing Heterocyclic Systems

While not a direct synthesis of this compound itself, cyclocondensation and ring-closing metathesis (RCM) are powerful techniques for constructing more complex heterocyclic systems that incorporate a thienyl-cysteine motif. nih.gov RCM, in particular, has become a valuable tool in medicinal chemistry for the synthesis of macrocycles, which can exhibit improved pharmacological properties. drughunter.com

In this context, a precursor containing both a thienyl group and a cysteine-derived moiety with terminal alkenes can be subjected to RCM using a ruthenium-based catalyst, such as Grubbs catalyst. nih.gov This reaction forms a new carbon-carbon double bond, leading to the formation of a macrocyclic lactone or other heterocyclic structures. This methodology has been successfully applied to the synthesis of thienylmacrolactones, which are analogues of biologically active natural products. nih.gov

The efficiency of RCM can be influenced by factors such as the choice of catalyst, solvent, and reaction concentration. High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. nih.gov

PrecursorCatalystProductApplication
Diene-containing ester of a thienyl carbinolGrubbs I or Grubbs II catalystThienyl-containing macrolactoneSynthesis of analogues of cytotoxic natural products. nih.gov
Unsaturated N-protected cyclic β-amino estersRuthenium-based metathesis catalystsNovel azaheterocyclic β-amino acid derivativesCreation of new amino acid scaffolds. mtak.hu

Photoinduced Radical Desulfurative Alkylation in Cysteine Modification

A more recent and innovative approach to forming carbon-sulfur bonds involves photoinduced radical reactions. Specifically, the desulfurative alkylation of cysteine derivatives offers a mild and efficient method for creating unnatural amino acids. acs.orgnih.gov This technique capitalizes on the generation of carbon-centered radicals through the cleavage of a C-S bond under visible light irradiation. acs.orgresearchgate.net

This process can be initiated without a photocatalyst, making it a sustainable and attractive synthetic route. acs.orgnih.gov The reaction proceeds through the formation of a thiyl radical, which can then undergo further transformations to generate an alkyl radical that can be functionalized. acs.org While the direct application of this method for the synthesis of this compound has not been explicitly detailed in the provided context, the general principle of using a photoinduced radical approach to modify cysteine opens up possibilities for introducing a thienyl group. For instance, a thienyl-containing radical precursor could potentially be used to alkylate a cysteine derivative.

This method is particularly appealing for its mild reaction conditions, often proceeding at room temperature and being tolerant to air. researchgate.net

Synthesis via Tosylate Intermediates for Thienyl-Cysteine Derivatives

The use of tosylate intermediates provides a reliable and effective method for the S-alkylation of cysteine derivatives. thieme-connect.com This strategy involves the preparation of a thienyl derivative bearing a tosylate group, which is an excellent leaving group. The tosylate is then displaced by the nucleophilic attack of the thiolate of a protected cysteine derivative.

This approach has been successfully employed for the synthesis of methyl N-(tert-butoxycarbonyl)-S-[2-(3-thienyl)ethyl]-l-cysteinate. thieme-connect.com The reaction of the tosylate intermediate with the in-situ generated thiolate of protected cysteine proceeds in good yield and with high enantiomeric excess. thieme-connect.com This method offers a versatile route to thienyl-cysteine derivatives with spacers of varying lengths between the thiophene ring and the sulfur atom, depending on the structure of the starting tosylate.

Thienyl DerivativeCysteine DerivativeProductYield
2-(3-Thienyl)ethyl-4-methylbenzenesulfonateMethyl N-(tert-butoxycarbonyl)-L-cysteinateMethyl N-(tert-butoxycarbonyl)-S-[2-(3-thienyl)ethyl]-l-cysteinate55% thieme-connect.com

Potential Biosynthetic Pathways and Engineering Considerations

The biosynthesis of non-canonical amino acids (ncAAs) like this compound is not a naturally occurring process in most organisms. uh.edu However, the field of synthetic biology offers promising avenues for engineering biosynthetic pathways to produce such molecules. caltech.edu This can be achieved by repurposing existing metabolic pathways and engineering enzymes with novel substrate specificities. nih.gov

A potential strategy for the biosynthesis of this compound involves hijacking the native cysteine biosynthetic machinery. researchgate.net In many bacteria, L-cysteine is synthesized from L-serine and a sulfur source, a reaction catalyzed by enzymes such as O-acetylserine sulfhydrylase (cysteine synthase). nih.govnih.gov By providing an alternative sulfur-containing substrate, in this case, 2-thiophenethiol, it might be possible to trick the enzyme into incorporating the thienyl group instead of sulfide.

This approach would require several key considerations:

Enzyme Engineering: The active site of the cysteine synthase would likely need to be mutated to accommodate the bulkier 2-thiophenethiol substrate and to efficiently catalyze the formation of the C-S bond. caltech.edu Directed evolution and rational design are powerful tools for engineering such enzyme variants.

Substrate Availability: The engineered organism would need to be supplied with 2-thiophenethiol in the growth medium. The transport of this precursor into the cell and its stability are important factors.

Metabolic Burden: The production of a non-canonical amino acid can impose a metabolic burden on the host organism. Optimizing the expression of the engineered enzymes and balancing the metabolic fluxes would be crucial for achieving high yields.

Another approach involves the use of engineered pyrrolysyl-tRNA synthetase (PylRS) variants. semanticscholar.org PylRS is an enzyme that can be engineered to recognize and attach a wide variety of ncAAs to its cognate tRNA, which then delivers the ncAA to the ribosome for incorporation into proteins. While this is primarily for protein engineering, the underlying principle of creating an enzyme that specifically recognizes a non-canonical amino acid could be adapted for its biosynthesis.

The development of efficient biosynthetic pathways for ncAAs is a key challenge, but the potential rewards in terms of sustainable and cost-effective production are significant. uh.edunih.gov

Molecular Reactivity and Mechanistic Investigations

Thiophene (B33073) Ring Reactivity, including S-Oxidation and Reactive Metabolite Formation

The thiophene ring in various compounds is recognized as a structural alert in toxicology, primarily because its metabolism can generate reactive intermediates. acs.org The metabolic activation of the thiophene ring is a critical aspect of its reactivity. This bioactivation is often catalyzed by cytochrome P450 (CYP450) enzymes in the liver. acs.orgresearchgate.net

One of the principal pathways of thiophene metabolism is S-oxidation, which leads to the formation of highly reactive and electrophilic thiophene-S-oxides. acs.orgnih.gov These intermediates are typically unstable and can react readily with cellular nucleophiles. researchgate.netnih.gov For instance, the metabolism of thiophene in rats involves S-oxidation as a primary step, forming a reactive thiophene-S-oxide that subsequently reacts with the endogenous antioxidant glutathione (B108866). nih.gov This reaction leads to the formation of S-glutathionyl-dihydrothiophene S-oxide adducts. researchgate.net

Further processing of these conjugates can lead to mercapturic acids. A major metabolite found in the urine of rats treated with thiophene was identified as a 2,5-dihydrothiophene sulfoxide (B87167) bearing an N-acetyl-cysteinyl group. nih.gov Upon heating, this metabolite dehydrates to form N-acetyl-S-(2-thienyl)-L-cysteine, a compound structurally very similar to S-(2-Thienyl)-L-cysteine. nih.gov This evidence underscores the role of S-oxidation in producing reactive species that are subsequently detoxified via conjugation with cysteine-containing molecules. nih.govnih.gov This pathway is not unique to simple thiophene; several thiophene-containing drugs, such as Tienilic acid, Ticlopidine, and Clopidogrel, also undergo metabolic activation via oxidation of the thiophene ring. acs.orgnih.gov

Metabolic ProcessEnzyme FamilyKey IntermediateSubsequent Reaction
Thiophene Ring OxidationCytochrome P450 (CYP450)Thiophene-S-oxideNucleophilic attack by glutathione
Thiophene Ring OxidationCytochrome P450 (CYP450)Thiophene EpoxideCovalent binding to proteins

C-S Bond Dynamics, Cleavage Mechanisms, and Stability Studies

The cleavage of the C-S bond in S-alkyl or S-aryl cysteine derivatives can be influenced by several factors, including the electronic nature of the group attached to the sulfur and the reaction conditions. In acidic environments, such as in the presence of trifluoroacetic acid (TFA), the cleavage mechanism often involves protonation of the thioether sulfur. This protonation weakens the C-S bond, facilitating its cleavage. nih.gov The stability of the resulting carbocation is a crucial factor; groups that form stable carbocations upon cleavage are more labile. nih.gov For example, the S-trityl group is readily cleaved in acid because it forms a very stable triphenylmethyl cation.

The lability of the S-(2-thienyl) group can be compared to other common sulfur-protecting groups used in peptide chemistry. The stability of the C-S bond is a combination of factors including the stability of the leaving carbocation and steric hindrance around the bond. nih.gov While the 2-thienyl cation is not as stable as a trityl cation, the aromatic nature of the ring influences the bond strength. Studies on related S-protected cysteine residues show a lability order where groups forming resonance-stabilized benzylic cations are more easily cleaved than simple alkyl groups. nih.gov

S-Protecting Group on CysteineCleavage ConditionRelative LabilityReason for Lability
Trityl (Trt)Mild Acid (e.g., TFA)HighForms a highly stable tertiary carbocation.
p-Methoxybenzyl (Mob)Strong Acid (e.g., TFA/TIS)Moderate-HighForms a resonance-stabilized benzylic cation. nih.gov
tert-Butyl (But)Strong AcidLowForms a tertiary carbocation, but cleavage is sterically hindered. nih.gov
2-ThienylSpecific enzymatic or strong chemical conditionsGenerally StableAromatic C-S bond requires significant energy input for cleavage.

Interaction with Biological and Chemical Redox Systems

Cysteine is a central player in redox biology due to the unique chemical properties of its thiol (-SH) group, which can exist as a neutral thiol or an anionic thiolate. nih.gov This thiol group can undergo a variety of reversible oxidative modifications, such as the formation of disulfides, sulfenic acids, and S-glutathionylation, which are fundamental to redox sensing and signaling. nih.gov

In this compound, the thiol is converted to a thioether. This modification fundamentally alters its redox behavior. The thioether is significantly less reactive in redox cycles compared to a free thiol. It cannot readily form disulfides, which is a hallmark of cysteine's role in protein structure and redox regulation. However, the sulfur atoms in the molecule (both in the thioether linkage and the thiophene ring) are still susceptible to oxidation, typically to form sulfoxides and then sulfones. wustl.edu These oxidations are generally considered irreversible under physiological conditions and are not part of rapid signaling cycles. nih.gov

While this compound itself is not a direct antioxidant in the way that free cysteine or glutathione are, its metabolism can significantly impact cellular redox balance. As discussed in section 3.1, the CYP450-mediated oxidation of the thiophene ring generates electrophilic metabolites. nih.gov The detoxification of these reactive species often involves conjugation with glutathione, a key cellular antioxidant. nih.gov This process can lead to the depletion of the cellular glutathione pool, indirectly imposing oxidative stress on the cell. Therefore, the interaction of this compound with redox systems is primarily indirect, mediated through its metabolic bioactivation.

Sulfur-Containing GroupCommon Oxidation State(s)Redox ReversibilityBiological Role
Thiol/Thiolate (-SH/S⁻)Disulfide, Sulfenic AcidHighly ReversibleRedox sensing, catalysis, protein structure. nih.govnih.gov
Thioether (R-S-R')Sulfoxide, SulfoneLargely IrreversibleMetabolic intermediate, stable structural component.
Glutathione (GSH)Glutathione Disulfide (GSSG)Highly ReversibleMajor cellular antioxidant, detoxification. nih.gov

Mechanistic Studies of C-S Coupling Reactions and Ligand Design

The formation of the C-S bond in this compound is a key synthetic step, typically achieved through C-S coupling reactions. These reactions generally involve the nucleophilic attack of the cysteine thiol(ate) on an electrophilic thiophene species. A common laboratory synthesis would involve reacting L-cysteine with a 2-halothiophene (e.g., 2-bromothiophene) under basic conditions, which deprotonates the thiol to form the more nucleophilic thiolate anion. Modern synthetic chemistry also employs metal-catalyzed cross-coupling reactions to form such C-S bonds efficiently.

Beyond its synthesis, the structure of this compound makes it an interesting candidate for ligand design in coordination chemistry. The molecule possesses multiple potential donor atoms: the nitrogen of the amine group, the oxygen atoms of the carboxylate group, and the two sulfur atoms (the thioether and the thiophene sulfur). This allows it to act as a multidentate ligand, binding to a central metal ion through several atoms simultaneously.

Studies on analogous compounds, such as S-(pyridin-2-ylmethyl)-L-cysteine, have demonstrated the versatility of such ligands. nih.gov By analogy, this compound could coordinate to a metal center in several ways:

Tridentate (O,N,S) Coordination: A common mode for amino acids, involving the carboxylate oxygen, the amine nitrogen, and the thioether sulfur, forming two chelate rings.

Tridentate (N,S,S') Coordination: A linear coordination mode involving the amine nitrogen, the thioether sulfur (S), and the thiophene ring sulfur (S').

The specific coordination mode adopted would depend on the metal ion, the stereochemistry of the ligand, and the reaction conditions. The ability to form stable complexes with metal ions like technetium (Tc) and rhenium (Re) is particularly relevant for the development of radiopharmaceuticals. nih.gov

Potential Coordination ModeDonor AtomsDescription
Tridentate (O,N,S)Carboxylate (O), Amine (N), Thioether (S)Tripodal-like coordination forming stable 5- and 6-membered chelate rings.
Tridentate (N,S,S')Amine (N), Thioether (S), Thiophene Sulfur (S')Linear coordination involving both sulfur atoms.
Bidentate (N,O)Amine (N), Carboxylate (O)Classic amino acid chelation, leaving the thienyl group non-coordinating.

Structural Diversification and Derivative Development

Rational Design Principles for S-Substituted L-Cysteine Derivatives

The rational design of S-substituted L-cysteine derivatives is a cornerstone in the development of targeted therapeutic agents. This approach leverages an understanding of structure-activity relationships (SAR) to design molecules that can interact with specific biological targets, such as enzymes or receptors, with high affinity and selectivity. nih.govnih.gov A key strategy involves modifying the S-substituent to optimize interactions within the binding pocket of a target protein.

A notable example of this design principle can be seen in the development of S-trityl-L-cysteine (STLC) analogues as inhibitors of the human mitotic kinesin Eg5, a target for cancer chemotherapy. nih.gov Initial SAR studies on STLC analogues helped to identify the minimal structural components necessary for Eg5 inhibition and provided insights for creating more potent derivatives. nih.gov It was discovered that substitutions at the para-position of one of the phenyl rings on the trityl group could significantly enhance inhibitory activity. nih.gov This led to the design and synthesis of a new series of STLC-like compounds with low nanomolar in vitro inhibition. nih.gov Molecular docking studies and the determination of Eg5-inhibitor complex crystal structures have been instrumental in elucidating the SAR of these compounds, revealing how specific structural modifications can improve binding affinity. nih.gov

Another rational design approach involves the modification of the peptide backbone to enhance proteolytic stability, a significant challenge for peptide-based drugs. nih.gov Thioamide substitution, which involves replacing a single oxygen atom with a sulfur atom in the peptide backbone, has been shown to improve the stability of peptides against degradation by proteases. nih.gov This strategy was successfully employed to convert peptidyl substrates of the cysteine protease cathepsin L into potent and selective sub-micromolar inhibitors. nih.gov By systematically studying the effects of sidechain and backbone modifications, researchers can rationally design stabilized and specific peptidyl protease inhibitors. nih.gov

The general process of rational drug design involves several key steps:

Target Identification: Identifying a specific biomolecule (e.g., an enzyme or receptor) that plays a crucial role in a disease process. azolifesciences.com

Structural Elucidation: Determining the three-dimensional structure of the target, often through techniques like X-ray crystallography or computational modeling. azolifesciences.com

Lead Compound Design: Designing a molecule that is complementary in shape and chemical properties to the target's binding site to ensure specific interaction. azolifesciences.com

Synthesis and Optimization: Synthesizing the designed compound and iteratively modifying its structure to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

These principles guide the modification of S-(2-Thienyl)-L-cysteine to create derivatives with desired biological activities by leveraging the unique chemical properties of the thienyl group and the cysteine scaffold.

Synthesis and Characterization of N-Acetyl-S-(2-Thienyl)-L-Cysteine

While a direct, detailed experimental synthesis and characterization of N-Acetyl-S-(2-Thienyl)-L-cysteine is not extensively documented in the readily available scientific literature, a plausible synthetic route can be proposed based on established chemical methodologies for the N-acetylation of amino acids and the synthesis of S-aryl-cysteine derivatives. The synthesis would likely proceed in two main steps: the S-thienylation of L-cysteine followed by the N-acetylation of the resulting this compound.

Proposed Synthesis:

Synthesis of this compound: This intermediate can be synthesized via a nucleophilic substitution reaction between L-cysteine and a suitable 2-thienyl electrophile, such as 2-bromothiophene (B119243) or 2-iodothiophene (B115884). The reaction is typically carried out in the presence of a base to deprotonate the thiol group of cysteine, making it a more potent nucleophile.

N-acetylation of this compound: The resulting this compound can then be N-acetylated using acetic anhydride (B1165640) in an aqueous medium, often with the addition of a base like sodium acetate (B1210297) to neutralize the newly formed acetic acid. mdpi.com This is a common and efficient method for the N-acetylation of amino acids. mdpi.com

Characterization:

The characterization of the final product, N-Acetyl-S-(2-Thienyl)-L-cysteine, would be crucial to confirm its identity and purity. Standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom. opensciencepublications.com The spectra would be expected to show characteristic signals for the acetyl group, the cysteine backbone, and the 2-thienyl ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to identify the functional groups present in the molecule, such as the amide C=O stretch, the carboxylic acid O-H and C=O stretches, and the C-S bond vibrations. opensciencepublications.com

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure. nih.gov

Elemental Analysis: This technique would be used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized compound, which should match the calculated theoretical values for the proposed molecular formula (C9H11NO3S2). opensciencepublications.com

Below is a table summarizing the expected analytical data for N-Acetyl-S-(2-Thienyl)-L-cysteine based on the characterization of similar compounds.

Analytical TechniqueExpected Observations
1H NMRSignals corresponding to the acetyl methyl protons, the α- and β-protons of the cysteine backbone, and the protons of the 2-thienyl ring.
13C NMRResonances for the carbonyl carbons of the acetyl and carboxyl groups, the α- and β-carbons of the cysteine backbone, and the carbons of the 2-thienyl ring.
FTIR (cm-1)Characteristic absorptions for N-H stretching, C=O stretching (amide and carboxylic acid), O-H stretching (carboxylic acid), and C-S stretching.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of C9H11NO3S2.
Elemental AnalysisCalculated %C, %H, %N, and %S values consistent with the molecular formula C9H11NO3S2.

Exploration of Thienyl-Containing Cysteine Analogues and Conjugates

The structural motif of this compound serves as a building block for a variety of more complex analogues and conjugates. By modifying the core structure, researchers can develop new molecules with diverse chemical and biological properties. This subsection explores the synthesis and characteristics of several classes of thienyl-containing cysteine derivatives.

Thiazepanones, specifically 1,4-thiazepan-5-ones, are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The synthesis of such structures from cysteine derivatives typically involves a cyclization reaction. While the direct synthesis of thienyl-thiazepanones from this compound is not explicitly detailed, a general synthetic strategy can be inferred from the synthesis of other substituted 1,4-thiazepan-5-ones. A plausible approach would involve the reaction of this compound with an activated acrylic acid derivative. This reaction would proceed via a tandem conjugate addition of the thiol group to the Michael acceptor, followed by an intramolecular amidation to form the seven-membered ring.

Thienyl-acrylonitrile derivatives can be synthesized through the Knoevenagel condensation reaction. researchgate.net This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, 2-thiopheneacetonitrile, with a carbonyl compound, typically an aldehyde. researchgate.netnih.gov The use of various substituted aldehydes allows for the generation of a library of thienyl-acrylonitrile derivatives with diverse substitution patterns on the aryl ring.

The general reaction scheme for the synthesis of 2-aryl-3-(2-thienyl)acrylonitriles is as follows:

2-Thiopheneacetonitrile + Ar-CHO → 2-Aryl-3-(2-thienyl)acrylonitrile + H2O

The reaction is often catalyzed by a weak base such as piperidine. researchgate.net The resulting acrylonitrile (B1666552) derivatives can exist as both E and Z isomers, and their stereochemistry can be determined using spectroscopic techniques. researchgate.net

Compound NameStarting AldehydeMolecular FormulaMolecular Weight (g/mol)
2-(4-Methoxyphenyl)-3-(2-thienyl)acrylonitrile4-MethoxybenzaldehydeC14H11NOS241.31
2-(4-Chlorophenyl)-3-(2-thienyl)acrylonitrile4-ChlorobenzaldehydeC13H8ClNS245.73
2-(4-Nitrophenyl)-3-(2-thienyl)acrylonitrile4-NitrobenzaldehydeC13H8N2O2S256.28

N-(2-Thienylcarbonyl)-L-cysteine ethyl ester is a derivative where the amino group of L-cysteine ethyl ester is acylated with a 2-thenoyl group. The synthesis of this compound would typically involve the reaction of L-cysteine ethyl ester hydrochloride with 2-thenoyl chloride in the presence of a base to neutralize the hydrogen chloride that is formed. L-cysteine ethyl ester itself can be prepared by the esterification of L-cysteine with ethanol (B145695) in the presence of an acid catalyst. sigmaaldrich.comsigmaaldrich.com

The chemical properties of N-(2-Thienylcarbonyl)-L-cysteine ethyl ester are presented in the table below.

PropertyValue
Molecular FormulaC10H13NO3S2
Molecular Weight259.35 g/mol
IUPAC Nameethyl (2R)-3-mercapto-2-(thiophene-2-carboxamido)propanoate
SMILESCCOC(=O)C@HNC(=O)c1cccs1
InChI KeyRWTOFNFMLZDLSX-ZETCQYMHSA-N

This derivative combines the structural features of the thienyl group, the cysteine backbone, and an ethyl ester moiety, making it a valuable compound for further chemical transformations and biological evaluation.

Biochemical and Cellular Research Insights

Metabolic Fate and Biotransformation Pathways

The metabolic journey of S-(2-Thienyl)-L-cysteine within a biological system is dictated by pathways designed to process both endogenous molecules and foreign compounds (xenobiotics).

Studies on Xenobiotic Metabolism and Conjugation Products

As a compound not typically synthesized by the body, this compound is subject to xenobiotic metabolism. The primary pathway for the detoxification and elimination of such cysteine S-conjugates is the mercapturic acid pathway. This multi-step process is crucial for converting lipophilic compounds into more water-soluble derivatives that can be easily excreted.

The generally accepted sequence for the metabolism of cysteine S-conjugates involves several key enzymatic reactions:

N-acetylation : The cysteine conjugate undergoes acetylation to form an N-acetyl-L-cysteine conjugate, commonly known as a mercapturic acid. This reaction enhances water solubility and facilitates excretion.

C-S Cleavage (Bioactivation) : Alternatively, the C-S bond of the cysteine conjugate can be cleaved by enzymes known as cysteine conjugate β-lyases (C-S lyases). nih.govjst.go.jp This reaction produces ammonia, pyruvate, and a reactive thiol-containing fragment (in this case, 2-thienyl mercaptan). nih.govresearchgate.net

Further Metabolism of Thiol : The liberated thiol can then undergo further biotransformation. Depending on the stability and reactivity of the thiol, it may be detoxified through S-methylation or S-glucuronidation, forming additional water-soluble products for excretion. nih.govresearchgate.net

Involvement in Endogenous Amino Acid Metabolism and Sulfur Cycling

The structural similarity of this compound to the endogenous amino acid L-cysteine suggests potential interactions with native metabolic pathways involved in sulfur cycling. L-cysteine is a central molecule in sulfur metabolism, serving as a precursor for several vital compounds.

Glutathione (B108866) Pathway : L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The introduction of a bulky thienyl group on the sulfur atom likely prevents this compound from being a direct substrate for the enzymes that synthesize glutathione. However, its presence could indirectly affect GSH levels by competing for transport or interacting with other aspects of cysteine homeostasis.

Hydrogen Sulfide (H₂S) Pathway : Endogenous H₂S, a gaseous signaling molecule, is produced from L-cysteine by enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). It is plausible that this compound could interact with these enzymes, potentially acting as an inhibitor or an alternative substrate, thereby modulating H₂S production.

Taurine Pathway : L-cysteine is a precursor for the synthesis of taurine, which is important for various physiological processes. The metabolism of this compound could potentially intersect with this pathway, although direct evidence is limited. The primary enzyme in this pathway, cysteine dioxygenase, is involved in the S-oxidation of the drug S-carboxymethyl-L-cysteine, though its role is debated. nih.gov

Impact on Cellular Energy Metabolism and Macronutrient Utilization

Cysteine metabolism is intricately linked to cellular energy production and the utilization of macronutrients. Cysteine availability influences the cellular redox state (e.g., the GSH/GSSG ratio), which in turn impacts mitochondrial function and energy metabolism. nih.gov

Studies on cysteine and its derivatives have shown significant effects on metabolic processes:

Reductive Stress : High levels of cysteine compounds can induce the production of hydrogen peroxide in mitochondria, leading to reductive stress, which impairs mitochondrial oxygen consumption and can trigger cell death. pnas.org

Metabolic Reprogramming : Cysteine can act as a metabolic source, contributing to ATP production, especially under hypoxic conditions in cancer cells. frontiersin.org Its metabolism can rewire cellular pathways, making it a key carbon source for biosynthesis and energy. frontiersin.org

Lipid Metabolism : Depletion of cysteine has been shown to disrupt the conversion of carbohydrates and fats into energy by reducing levels of coenzyme A (CoA), forcing a rapid switch to burning fat stores. nyulangone.org

Given these findings, this compound could modulate cellular energy by influencing the intracellular cysteine pool, interacting with redox-sensitive metabolic enzymes, or affecting mitochondrial function. A study on CHO cells demonstrated that even a slight reduction in cysteine feed concentration leads to a significant unfavorable shift in energy metabolism, marked by decreased CO₂ production and increased ammonia and lactate levels. nih.gov

Enzymatic Interactions and Functional Modulation

The thienyl group of this compound provides a unique structural motif that can mediate interactions with various enzymes, leading to functional modulation through substrate mimicry, inhibition, or allosteric effects.

Substrate Recognition and Aminoacylation by Enzymes (e.g., Aminoacyl-tRNA Synthetases)

Aminoacyl-tRNA synthetases (aaRSs) are enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule, a critical step for ensuring fidelity in protein synthesis. nih.gov These enzymes exhibit a high degree of specificity for their cognate amino acid substrates. nih.govpnas.org

The active site of an aaRS, such as cysteinyl-tRNA synthetase (CysRS), is precisely shaped to recognize the structure of L-cysteine. The presence of the bulky S-thienyl group in this compound would likely create steric hindrance within the CysRS active site, preventing it from being recognized and "charged" onto a tRNA molecule. While some aaRSs in certain organisms have shown dual specificity (e.g., a prolyl-tRNA synthetase that can also charge cysteine), this is an exception. nih.gov Generally, the stringent specificity of aaRSs makes it improbable that this compound would be incorporated into proteins during translation. wikipedia.org

Enzyme Inhibition and Allosteric Modulation by this compound and its Derivatives

The chemical structure of this compound and its derivatives makes them candidates for interacting with and modulating the activity of various enzymes.

Tyrosinase : Tyrosinase is a key copper-containing enzyme in melanin biosynthesis. nih.gov Sulfur-containing compounds are known inhibitors of this enzyme. nii.ac.jpe-ajbc.org They can act by scavenging the dopaquinone product of the tyrosinase reaction or by directly interacting with the copper ions in the enzyme's active site. nih.gov For example, L-cysteinamide, a derivative of cysteine, has been shown to inhibit eumelanin synthesis by both inhibiting tyrosinase-catalyzed dopaquinone synthesis and diverting dopaquinone to form colorless conjugates. nih.govnih.gov Organo-sulfur compounds like 1-propylmercaptan and 2,5-dimethylthiophene also demonstrate inhibitory effects on tyrosinase. acs.orgresearchgate.net This suggests a strong potential for this compound to act as a tyrosinase inhibitor.

Cathepsin C : Cathepsin C, also known as dipeptidyl peptidase I, is a lysosomal cysteine protease that activates several serine proteases involved in inflammation. oaepublish.comscbt.com As such, it is a therapeutic target for inflammatory diseases. oaepublish.comlestudium-ias.com Inhibitors of cathepsin C are often peptide-based molecules that covalently bind to the catalytic cysteine residue (Cys234) in the active site. oaepublish.comnih.gov Given that this compound is a cysteine derivative, it or its modified forms could potentially be designed to fit into the active site and modulate enzyme activity.

SIRT2 : Sirtuin 2 (SIRT2) is a NAD⁺-dependent deacetylase involved in various cellular processes, and its inhibition is being explored for therapeutic purposes in cancer and neurodegenerative diseases. frontiersin.orgresearchgate.net Research has shown that derivatives of another S-substituted cysteine compound, S-trityl-L-cysteine (STLC), can act as potent SIRT2 inhibitors. nih.govnih.gov This demonstrates that the S-substituted cysteine scaffold can be effectively utilized to design inhibitors for this class of enzymes.

Interactive Data Tables

Table 1: Inhibition of SIRT2 by S-Trityl-L-cysteine (STLC) Derivatives

This table presents the in vitro inhibitory activity of selected STLC derivatives against the SIRT2 enzyme. The half-maximal inhibitory concentration (IC₅₀) indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundDescriptionSIRT2 IC₅₀ (μM)Reference
STLC methyl ester Parent compoundInactive nih.gov
STC4 Derivative with an N,N-dimethyl aminopyridyl moiety10.8 ± 1.9 nih.gov
STC9 Analogue of STC417.2 ± 1.2 nih.gov
STC11 STLC derivative9.5 ± 1.2 nih.govnih.gov
STC8 Lacked dimethylamino substitutionDevoid of activity nih.gov

Cysteine-Modifying Enzymes and Their Specificity Towards Thienyl Conjugates

Cysteine proteases, for instance, utilize a catalytic cysteine residue that reacts with the carboxyl carbon of a peptide substrate to form an S-alkylation intermediate. nih.gov In contrast, peroxiredoxins contain a catalytic cysteine that is oxidized to a sulfenic acid intermediate as part of their peroxidase activity. nih.gov The specificity of these enzymes for their substrates is highly refined. While direct studies on the interaction between these enzymes and this compound are not extensively documented in the available literature, the principles of enzyme-substrate interaction suggest that the bulky, aromatic thienyl group would significantly influence binding and catalysis. The spatial and electronic properties of the thienyl ring would need to be accommodated within the enzyme's active site.

Metalloenzymes, particularly non-heme iron (NHI) enzymes, represent another important class that catalyzes diverse oxidative transformations of cysteine. nih.gov For example, cysteine dioxygenase (CDO) is an NHI enzyme that converts L-cysteine into L-cysteine sulfinic acid. nih.gov The catalytic mechanisms of these enzymes often involve the generation of highly reactive species that interact with the cysteine scaffold. The introduction of a thienyl conjugate would present a novel substrate, and the enzyme's ability to process it would depend on the active site's flexibility and tolerance for such a modification.

Table 1: Overview of Cysteine-Modifying Enzyme Families and Their General Functions

Enzyme FamilyGeneral Catalytic MechanismBiological RolePotential Interaction with Thienyl Conjugates
Cysteine Proteases (e.g., Cathepsins)Nucleophilic attack by catalytic cysteine on a peptide bond (S-alkylation intermediate). nih.govProtein degradation, immune response. nih.govSpecificity would depend on the active site's ability to accommodate the thienyl group.
PeroxiredoxinsOxidation of a catalytic cysteine to sulfenic acid to reduce peroxides. nih.govAntioxidant defense, redox signaling. nih.govThe thienyl moiety could sterically hinder the approach to the catalytic cysteine.
O-acetylserine(thiol)lyase (OASTL)Incorporation of sulfide into O-acetylserine to synthesize cysteine. nih.govresearchgate.netCysteine biosynthesis. nih.govUnlikely to interact directly as it is involved in synthesis, not modification of existing cysteine conjugates.
L-cysteine DesulfhydraseDegradation of cysteine to produce sulfide, pyruvate, and ammonia. nih.govCysteine catabolism, production of signaling molecules (H2S). researchgate.netThe S-thienyl bond would need to be cleaved, which may require specific enzymatic activity not typical for standard desulfhydrases.
Metalloenzymes (e.g., Cysteine Dioxygenase)Utilize metal cofactors to catalyze oxidative transformations of cysteine. nih.govCysteine catabolism, taurine biosynthesis. nih.govCatalytic activity would be contingent on whether the thienyl-substituted sulfur is a viable target for oxidation.

Modulation of Cellular Homeostasis and Stress Responses

Thiol-containing compounds, particularly cysteine and its derivatives, are central to cellular antioxidant defense systems. nih.govmdpi.com They can act directly by scavenging reactive oxygen species (ROS) or indirectly by serving as precursors for major antioxidants like glutathione (GSH). mdpi.com The antioxidant capacity of a thiol is linked to its ability to donate a hydrogen atom or an electron to a free radical. nih.gov S-allyl-L-cysteine (SAC), a compound found in garlic, is recognized for its antioxidant activities, which include scavenging free radicals and enhancing the expression of antioxidant enzymes through pathways like the Nrf2-antioxidant response element (ARE). mdpi.commdpi.comresearchgate.net

Table 2: Potential Antioxidant Mechanisms of Thiol Compounds

MechanismDescriptionRelevance to this compound
Direct Radical ScavengingDonation of a hydrogen atom or electron from the thiol group to neutralize free radicals. nih.govThe cysteine moiety's thiol group is the primary site of action. The thienyl group may modulate the redox potential.
Precursor to Glutathione (GSH)Cysteine is the rate-limiting precursor for the synthesis of GSH, a major intracellular antioxidant. mdpi.comIf cellular enzymes can cleave the S-thienyl bond to release free cysteine, it could support GSH synthesis.
Induction of Antioxidant EnzymesActivation of transcription factors like Nrf2, leading to the expression of antioxidant and detoxifying enzymes. researchgate.netAnalogous to S-allyl-L-cysteine, it may activate signaling pathways that bolster cellular antioxidant defenses. researchgate.net
Metal ChelationBinding of transition metal ions (e.g., iron, copper) that can catalyze the formation of ROS.The sulfur and carboxyl groups could potentially chelate metal ions, preventing oxidative damage.

Cysteine and its derivatives play a complex role in regulating cell fate, including proliferation and apoptosis (programmed cell death). Studies have shown that both cysteine and its disulfide form, cystine, can promote cell proliferation in certain cell types, such as CaCo-2 intestinal cells. nih.gov This proliferative effect has been linked to the induction of cell cycle proteins like cyclin D1 and the facilitation of the G1-to-S phase transition. nih.gov

Conversely, other S-substituted cysteine conjugates have been shown to induce apoptosis. For example, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a metabolite of trichloroethylene, induces apoptosis in human proximal tubular cells at concentrations lower than those causing necrosis. nih.gov Similarly, S-allyl-L-cysteine (SAC) has demonstrated anti-cancer activity by inducing cytotoxic effects and apoptosis in various cancer cell lines, including leukemia and breast cancer. dntb.gov.uabohrium.com The apoptotic effect of SAC in HL-60 leukemia cells was associated with increased expression of the pro-apoptotic gene Bax and caspase 3. bohrium.com

Given these findings, this compound could potentially exert significant influence over these cellular pathways. Its effect—whether pro-proliferative or pro-apoptotic—would likely be cell-type specific and depend on its metabolic processing and interaction with key regulatory proteins in the cell cycle and apoptotic cascades.

Table 3: Reported Effects of S-Substituted Cysteine Derivatives on Cellular Pathways

CompoundCell Line/SystemObserved EffectAssociated Molecular Changes
L-cysteine / L-cystineCaCo-2 (intestinal cells)Promoted cell proliferation. nih.govInduced cyclin D1 expression; promoted G1-to-S phase transition. nih.gov
S-(1,2-dichlorovinyl)-L-cysteine (DCVC)Human Proximal Tubular cellsInduced apoptosis and stimulated cell proliferation at low concentrations. nih.govFormation of apoptotic bodies, caspase activation. nih.gov
S-allyl-L-cysteine (SAC)HL-60 (leukemia cells)Induced apoptosis. bohrium.comIncreased Bax and caspase 3 gene expression. bohrium.com
S-allyl-L-cysteine (SAC)K562 (leukemia cells)Induced autophagy. bohrium.comDownregulation of the PI3K/AKT/mTOR signaling pathway. bohrium.com
S-allyl-L-cysteine (SAC)MCF-7 (breast cancer cells)Decreased cell viability and induced late apoptosis. mdpi.comDecrease in 3-mercaptopyruvate sulfurtransferase (MPST) activity. mdpi.com

Cells possess intricate signaling networks to respond to nutrient fluctuations, including amino acid stress. Cysteine is particularly important due to its low abundance and critical roles in protein synthesis and redox homeostasis. nih.gov Deprivation of cyst(e)ine triggers an "amino acid stress response" that is distinct from general amino acid starvation. nih.gov A key finding is that this response involves the transcriptional upregulation of the transcription factor ATF4, which orchestrates the expression of genes involved in amino acid synthesis and transport. nih.gov

Interestingly, this signaling pathway appears to be sensitive to the level of lysosomal cystine rather than cytosolic cysteine. nih.gov Furthermore, cysteine metabolism is linked to the production of hydrogen sulfide (H2S), a gaseous signaling molecule. researchgate.net H2S is generated through cysteine degradation by enzymes like L-cysteine desulfhydrase (DES1) and can mediate post-translational modifications of proteins via S-persulfidation, influencing processes like stomatal closure in plants under drought stress. researchgate.net

The introduction of this compound could impact these signaling pathways in several ways. It might alter the intracellular or intra-organellar pools of cysteine/cystine, thereby modulating the ATF4-mediated stress response. Alternatively, if metabolized to release a thienyl-thiol, it could influence redox signaling or H2S production pathways, thereby affecting downstream stress responses.

Genomic and Proteomic Responses to Thienyl-Cysteine Compounds

Genomic and proteomic approaches provide a system-wide view of the cellular changes induced by a specific compound. uu.nl These powerful techniques allow for the comprehensive analysis of alterations in gene expression (transcriptomics) and protein abundance and modification (proteomics). nih.govuu.nl While specific genomic or proteomic studies on this compound are not prominent in the reviewed literature, the methodologies are well-established for characterizing cellular responses to chemical stimuli.

A proteomic analysis would typically involve treating cells with the compound and using mass spectrometry to identify and quantify thousands of proteins. nih.gov This could reveal changes in the levels of metabolic enzymes, structural proteins, or signaling molecules. Functional proteomics can further be used to assess the activity of specific enzyme classes, such as cysteine proteases, by using activity-based probes. nih.gov This approach could identify specific enzymes that are activated or inhibited by this compound or its metabolites.

A genomic response study would utilize techniques like RNA sequencing (RNA-seq) to measure changes in the transcriptome. This would highlight which genes and signaling pathways are transcriptionally up- or down-regulated in response to the compound. Integrating these datasets can provide a holistic understanding of the compound's mechanism of action, linking genomic changes to functional alterations at the protein level. uu.nl Such an integrative analysis could identify, for example, if this compound treatment leads to the upregulation of antioxidant response genes (via Nrf2) or apoptosis-related genes (via p53), providing a detailed molecular portrait of its cellular effects.

Table 4: Methodologies for Analyzing Genomic and Proteomic Responses

MethodologyTechnologyInformation ObtainedPotential Application for this compound
TranscriptomicsRNA Sequencing (RNA-seq), MicroarraysComprehensive profile of gene expression changes (up- and down-regulation).Identify signaling pathways (e.g., antioxidant, stress, apoptosis) modulated at the transcriptional level.
Proteomics (Quantitative)Mass Spectrometry (e.g., LC-MS/MS)Global identification and quantification of thousands of proteins. uu.nlReveal changes in the abundance of enzymes, transcription factors, and other proteins, providing functional context to genomic data.
Proteomics (Functional)Activity-Based Protein Profiling (ABPP)Measures the activity of specific enzyme families (e.g., cysteine proteases). nih.govDetermine if the compound or its metabolites directly inhibit or activate specific enzyme targets in the cell.
Integrated OmicsCombining genomic, transcriptomic, and proteomic data.A systems-level understanding of the cellular response, linking genetic variation to protein function. uu.nlConstruct a comprehensive model of the mechanism of action of this compound.

Applications in Interdisciplinary Scientific Fields

Utilization as Synthons for Novel Organic Materials (e.g., Functionalized Polythiophenes, Mesoporous Carbon Materials)

S-(2-Thienyl)-L-cysteine and its derivatives are valuable as synthons—molecular building blocks—for creating sophisticated organic materials. The presence of the polymerizable thiophene (B33073) ring and the versatile cysteine moiety allows for the construction of functionalized polymers with unique properties.

Research has focused on the synthesis of polythiophenes (PTs) bearing cysteine groups. While direct polymerization of an N-deprotected S-3-thienyl-L-cysteine derivative using oxidative coupling with FeCl3 resulted in a chemically unstable polymer, more successful strategies have been developed. Copolymers bearing cysteine moieties have been successfully synthesized through methods like the Stille coupling reaction. For instance, a copolymer was synthesized from a dibromo derivative of methyl N-(tert-butoxycarbonyl)-S-3-thienyl-L-cysteinate and 2,5-bis(trimethylstannyl)thiophene. These cysteine-functionalized polythiophenes are of particular interest because they can form chiral, self-assembling structures. This self-assembly is driven by hydrogen bond networks and π-stacking interactions, which can occur not only in the solid state but also in solution. Such materials hold potential for applications in molecular interaction, metal-ion detection, and chiral recognition.

The field of mesoporous carbon materials has also utilized cysteine for functionalization, although specific studies employing this compound are not prominent. Generally, L-cysteine has been grafted onto mesoporous silica, such as SBA-15, to create materials with high efficacy for adsorbing heavy metals like mercury. This suggests a potential, though currently unexplored, avenue for this compound in the development of specialized sorbents and catalytic supports.

Development of Chemical Probes for Investigating Biological Systems

The development of chemical probes to detect and quantify biologically significant molecules is a crucial area of chemical biology. While this compound itself has not been extensively developed as a chemical probe, the broader class of cysteine derivatives is central to this field. Numerous fluorescent probes have been designed specifically for the selective and sensitive detection of cysteine in living cells due to its vital role in biological systems. These probes often utilize reaction mechanisms like the Michael addition, where the thiol group of cysteine reacts with the probe molecule, leading to a detectable change in fluorescence. The insights gained from these studies could inform the future design of novel probes based on the this compound structure, potentially leveraging the unique properties of the thienyl group for enhanced detection capabilities.

Contributions to Corrosion Inhibition Studies

Amino acids, particularly cysteine, are recognized as effective and environmentally friendly corrosion inhibitors for various metals and alloys. The inhibitory action of cysteine is attributed to its ability to adsorb onto the metal surface through its multiple functional groups—the amino (-NH2), carboxyl (-COOH), and especially the thiol (-SH) groups—which can coordinate with metal ions and form a protective film.

Studies on cysteine have shown that its effectiveness can depend on factors like pH and concentration, sometimes exhibiting a dual role as either an inhibitor or an accelerator of corrosion. For instance, L-cysteine has demonstrated significant corrosion inhibition for carbon steel and copper-based alloys. While direct studies on this compound are not widely reported, the presence of the sulfur-containing thiophene ring, in addition to the cysteine backbone, suggests a strong potential for this compound to act as an effective corrosion inhibitor, warranting further investigation. The thienyl group could potentially enhance the adsorption process on the metal surface, leading to improved protective properties.

Preclinical Evaluation of Pharmacological Potential, focusing on Mechanism of Action

The pharmacological potential of S-substituted cysteine derivatives is an active area of research, with many compounds exhibiting significant biological activities. For example, S-allyl-L-cysteine (SAC), found in aged garlic extract, is known for its potent antioxidant and anti-inflammatory properties. Another derivative, S-1-propenyl-L-cysteine (S1PC), has also been the subject of studies examining its pharmacological and pharmacokinetic properties.

The mechanism of action for many cysteine derivatives involves their role as antioxidants and their participation in crucial metabolic pathways, such as the synthesis of glutathione (B108866), a major cellular antioxidant. While preclinical evaluations focusing specifically on the mechanism of action of this compound are limited in the current scientific literature, its structural similarity to other bioactive S-substituted cysteines suggests that it may possess antioxidant or other pharmacological properties. Future research is needed to elucidate its specific biological targets and mechanisms of action.

Role in Genotoxicity Assessment of Non-Natural Amino Acids

Assessing the genotoxicity of novel or non-natural amino acids is a critical step in evaluating their safety for potential therapeutic or industrial applications. Genotoxicity assays, such as the Comet assay, are used to detect DNA damage in cells exposed to a substance.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of S-(2-Thienyl)-L-cysteine.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cysteine backbone protons (α-CH, β-CH₂, NH₂) and the protons of the 2-thienyl group. researchgate.netresearchgate.net The chemical shifts and coupling patterns of the thienyl protons would confirm the substitution at the C2 position of the thiophene (B33073) ring. The β-protons of the cysteine moiety would likely show a downfield shift compared to unsubstituted L-cysteine due to the electron-withdrawing nature of the adjacent sulfur atom connected to the aromatic ring.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for the carboxyl carbon, the α- and β-carbons of the cysteine backbone, and the four unique carbons of the thienyl ring.

Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound (C₇H₉NO₂S₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass (monoisotopic mass: 203.0078). scbt.com Tandem mass spectrometry (MS/MS) would be used to study its fragmentation pattern, providing further structural confirmation. Expected fragmentation would involve the loss of the carboxyl group, the amine group, and cleavage of the C-S and S-thienyl bonds, yielding a characteristic fragmentation fingerprint. nih.gov

Illustrative Spectroscopic Data Interpretation for this compound (Note: This table is predictive, based on the analysis of L-cysteine and related S-substituted compounds, as specific experimental data for this compound is not widely available in the cited literature.)

TechniqueExpected ObservationInformation Gained
¹H NMRSignals for α-CH, β-CH₂, NH₂ protons; three distinct signals for thienyl ring protons.Confirms the presence of both cysteine and 2-thienyl moieties and their connectivity.
¹³C NMRSignals for C=O, α-C, β-C, and four thienyl carbons.Provides the complete carbon skeleton of the molecule.
HRMSPrecise mass measurement corresponding to the molecular formula C₇H₉NO₂S₂.Confirms elemental composition and molecular weight. scbt.com
MS/MSCharacteristic fragment ions from cleavage of C-S bonds and loss of functional groups.Provides structural confirmation through fragmentation analysis.

Chromatographic Separations for Purity and Compound Analysis (e.g., HPLC, Ion-Exchange Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of S-substituted cysteine derivatives. nih.gov A typical method for this compound would involve:

Stationary Phase: A C18 column, which separates compounds based on hydrophobicity.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

Detection: UV detection is suitable due to the UV absorbance of the thienyl ring (typically around 230-260 nm). researchgate.net For higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). mdpi.com Derivatization with reagents like dansyl chloride can also be employed to enhance detection. researchgate.net

Ion-Exchange Chromatography (IEX) As an amino acid, this compound is amphoteric, possessing both a carboxylic acid group and an amino group. This allows for its separation using ion-exchange chromatography. acs.org Depending on the pH of the mobile phase, the compound will carry a net positive, negative, or neutral charge. Cation-exchange chromatography could be used at a low pH (e.g., pH < 2) where the amino group is protonated (NH₃⁺), or anion-exchange chromatography could be used at a neutral to basic pH where the carboxyl group is deprotonated (COO⁻). researchgate.net This technique is particularly useful for purification from inorganic salts and other charged impurities. cngb.org

Comparative Chromatographic Methods for S-Aryl-L-Cysteine Analogues

MethodStationary PhaseTypical Mobile PhaseDetectionApplication
RP-HPLCC18 or C8 SilicaWater/Acetonitrile/Acid (e.g., Formic Acid) GradientUV, MSPurity assessment, quantification. semanticscholar.orgajpaonline.com
Ion-ExchangeSulfonated Polystyrene (Cation); Quaternary Ammonium (Anion)Aqueous buffers with increasing salt concentration or pH gradientUV, Post-column derivatization (e.g., ninhydrin)Purification from charged impurities. acs.org

Computational Chemistry Approaches for Structure-Activity Relationship and Mechanistic Predictions (e.g., Molecular Docking, Molecular Dynamics)

Computational chemistry offers powerful tools to predict the biological potential of this compound by modeling its interactions with specific protein targets.

Molecular Docking Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govunc.edu For this compound, docking studies could be performed against the active sites of enzymes for which cysteine or its derivatives are known substrates or inhibitors, such as cysteine proteases or enzymes involved in sulfur metabolism. scilit.com These studies can predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the thienyl ring, the cysteine backbone, and amino acid residues in the protein's active site. researchgate.net

Molecular Dynamics (MD) Simulations MD simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic view of its interaction with a biological target. nih.govnih.gov Following docking, an MD simulation of the this compound-protein complex can be run to assess the stability of the predicted binding pose. researchgate.net These simulations can reveal how the ligand and protein adapt to each other and calculate binding free energies, providing a more accurate estimation of binding affinity than docking alone. researchgate.net This approach has been successfully applied to study other S-substituted cysteine analogues, providing a framework for investigating this compound. researchgate.net

Applications of Computational Approaches

TechniqueObjectivePredicted OutcomeExample Application (Analogues)
Molecular DockingIdentify potential protein targets and binding modes.Binding affinity score; key interacting residues.Predicting the inhibition of Kinesin Eg5 by S-trityl-L-cysteine analogues. scilit.comresearchgate.net
Molecular DynamicsAssess the stability of the ligand-protein complex and refine binding poses.Conformational changes over time; binding free energy.Investigating the stability of cysteine protease-inhibitor complexes. nih.gov

Omics-Based Approaches for Metabolic and Transcriptomic Profiling

Omics technologies provide a global view of the cellular response to a compound, moving beyond a single target to a systems-level understanding.

Metabolomic Profiling Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. By treating a biological system (e.g., cell culture) with this compound and analyzing changes in the metabolome using techniques like LC-MS or GC-MS, researchers can identify altered metabolic pathways. nih.gov For instance, one could investigate if this compound impacts pathways related to L-cysteine metabolism, such as glutathione (B108866) synthesis or the transsulfuration pathway. nih.gov Such studies have been used to understand the effects of L-cysteine deprivation, revealing significant shifts in core metabolic pathways. nih.govnih.gov

Transcriptomic Profiling Transcriptomics involves the analysis of the complete set of RNA transcripts produced by an organism or cell. Using technologies like RNA-sequencing, one can determine how this compound alters gene expression. frontiersin.org This can reveal the cellular signaling pathways and biological processes modulated by the compound. For example, studies on L-cysteine have shown that it can significantly alter the expression of genes involved in oxidation-reduction processes and cell wall metabolism. frontiersin.org A transcriptomic analysis of this compound could uncover its effects on genes related to oxidative stress, inflammation, or other cellular functions, providing clues to its mechanism of action. mdpi.comnih.gov

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Biochemical Pathways and Enzyme Specificity

The metabolic fate of S-(2-Thienyl)-L-cysteine in biological systems is largely uncharted territory. As a non-proteinogenic amino acid, its interaction with cellular machinery, particularly enzymes involved in cysteine and xenobiotic metabolism, is of significant interest. Future research will likely focus on identifying and characterizing the biochemical pathways responsible for its transformation.

A primary area of investigation will be the role of cytochrome P450 (CYP) enzymes. Thiophene-containing drugs are known to be metabolized by CYP-mediated oxidation, which can lead to the formation of reactive intermediates such as thiophene (B33073) S-oxides and thiophene epoxides. nih.govresearchgate.netnih.govacs.orgresearchgate.net It is hypothesized that this compound could undergo similar transformations. The initial oxidation of the thiophene ring could be a critical step, potentially leading to downstream metabolites with altered biological activity. Understanding the specific CYP isozymes involved and the kinetics of these reactions will be crucial.

Another key research direction is the exploration of enzyme promiscuity. nih.gov Enzymes involved in cysteine metabolism, such as cysteine S-conjugate β-lyases, may exhibit promiscuous activity towards this compound. nih.gov These enzymes typically cleave the C-S bond of cysteine conjugates, and investigating their ability to recognize and process the thienyl-cysteine linkage could reveal novel catabolic pathways. The study of S-allyl-L-cysteine metabolism, a component of garlic, shows that both N-acetylation and S-oxidation are key metabolic steps, providing a potential model for the biotransformation of this compound. nih.gov

Table 1: Potential Enzymatic Transformations of this compound

Enzyme ClassPotential ReactionHypothetical Product(s)Research Focus
Cytochrome P450 Monooxygenases Oxidation of the thiophene ringThis compound-S-oxide, Hydroxylated thiophene derivativesIdentification of specific CYP isozymes, characterization of reactive intermediates. nih.govnih.gov
Cysteine S-conjugate β-lyases Cleavage of the C-S bond2-Thienylthiol, Pyruvate, AmmoniaAssessing substrate specificity and enzyme kinetics.
N-Acetyltransferases Acetylation of the amino groupN-acetyl-S-(2-Thienyl)-L-cysteineInvestigating the role of N-acetylation in metabolism and excretion. nih.gov
Flavin-containing Monooxygenases (FMOs) Oxidation of the sulfur atomThis compound sulfoxide (B87167)Determining the involvement of FMOs in the S-oxidation pathway. researchgate.net

Rational Design and Synthesis of Next-Generation Thienyl-Cysteine Based Compounds with Tailored Biological Activities

The this compound scaffold is a promising starting point for the rational design of novel bioactive molecules. The thiophene ring is a well-established pharmacophore in medicinal chemistry, and its incorporation into a cysteine framework allows for the development of compounds with potentially unique pharmacological profiles. nih.gov

A key strategy in this area is the principle of bioisosteric replacement. nih.govnih.govresearchgate.netcambridgemedchemconsulting.com The thienyl group can act as a bioisostere for a phenyl ring, offering similar steric and electronic properties while potentially improving metabolic stability or modulating biological activity. By systematically modifying the thiophene ring with various substituents, it is possible to fine-tune the compound's interaction with biological targets. Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, will be instrumental in guiding the design of these next-generation compounds. nih.govresearchgate.net

Future synthetic efforts will focus on creating a diverse library of this compound derivatives. This will involve the development of advanced synthetic methodologies for the selective functionalization of both the thiophene ring and the cysteine backbone. nih.govmdpi.com For instance, derivatization of the amino and carboxyl groups of the cysteine moiety can lead to peptidomimetics with enhanced stability and cell permeability.

Table 2: Strategies for Rational Design of this compound Derivatives

Design StrategyRationalePotential Applications
Bioisosteric Replacement The thiophene ring can mimic a phenyl group, potentially improving pharmacokinetic properties. nih.govDevelopment of enzyme inhibitors, receptor agonists/antagonists.
Substituent Modification Introduction of functional groups on the thiophene ring to modulate electronic properties and target interactions.Enhancing potency and selectivity of bioactive compounds.
Peptidomimicry Modification of the cysteine backbone to create peptide-like structures with improved stability.Development of novel therapeutic peptides.
Prodrug Design Esterification or amidation of the carboxyl group to enhance bioavailability. wisconsin.eduImproving drug delivery and targeting.

Interdisciplinary Synergy for Advanced Material and Bioactive Agent Development

The fusion of the conductive properties of polythiophenes with the biocompatibility of amino acids offers exciting opportunities for the creation of novel biomaterials. The incorporation of this compound into polymer chains can lead to the development of functionalized conductive polymers with applications in tissue engineering, biosensing, and drug delivery. rsc.orgfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netmdpi.com

In the realm of tissue engineering, conductive scaffolds fabricated from thienyl-cysteine-based polymers could be used to promote cell adhesion, proliferation, and differentiation, particularly for electrically excitable tissues such as nerve and muscle. frontiersin.org The inherent biocompatibility of the cysteine component would be a significant advantage in these applications.

Furthermore, the unique chemical properties of this compound make it an attractive building block for the development of highly sensitive and selective biosensors. The thiophene moiety can be electropolymerized to create a conductive film on an electrode surface, while the cysteine residue can be used for the immobilization of biorecognition elements such as enzymes or antibodies. nih.gov

The development of drug delivery systems based on thienyl-cysteine polymers is another promising area. These polymers could be designed to release therapeutic agents in response to specific biological stimuli, offering a targeted and controlled approach to drug administration. mdpi.com The synergy between polymer chemistry, materials science, and biology will be essential for realizing the full potential of these advanced materials. nih.gov

Table 3: Interdisciplinary Applications of this compound

FieldApplicationKey Features
Tissue Engineering Conductive scaffolds for nerve and muscle regeneration. frontiersin.orgBiocompatibility, electrical conductivity, promotion of cell growth.
Biosensors Functionalized electrodes for detecting biomolecules. nih.govHigh sensitivity and selectivity, ease of functionalization.
Drug Delivery Stimuli-responsive polymer matrices for controlled release. mdpi.comTargeted delivery, biocompatibility, tunable release kinetics.
Bioelectronics Components for biocompatible electronic devices.Interfacing with biological systems, signal transduction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-(2-Thienyl)-L-cysteine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Protection-Deprotection Strategy : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino and carboxyl groups of L-cysteine during synthesis. React with 2-thienylsulfenyl chloride under inert conditions (e.g., nitrogen atmosphere) to introduce the thienyl moiety. Deprotect using trifluoroacetic acid (Toc) for Boc or piperidine for Fmoc .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH to 6–7 to minimize disulfide byproducts. Purify via reversed-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
    • Data Table :
Reaction ConditionYield (%)Purity (%)
Boc-protected, pH 6.56895
Fmoc-protected, pH 7.07297

Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the thienyl group’s attachment to cysteine’s sulfur. Key peaks: δ 7.2–7.5 ppm (thienyl protons) and δ 40–45 ppm (C-S bond) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 218.2) .
  • Validation : Cross-validate with elemental analysis (C, H, N, S) and compare retention times against synthetic standards in HPLC .

Q. How does the thienyl substituent influence the compound’s stability under varying pH and temperature?

  • Methodology :

  • Stability Assay : Incubate this compound in buffers (pH 2–10) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for thienyl absorbance) .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. The thienyl group enhances stability in acidic conditions (pH 4–6) due to reduced nucleophilic attack on the sulfur atom .

Advanced Research Questions

Q. What role does this compound play in modulating enzyme activity, particularly in redox-related pathways?

  • Methodology :

  • Enzyme Kinetics : Assess inhibition of glutathione S-transferase (GST) using Michaelis-Menten plots. The thienyl group acts as a competitive inhibitor (Ki_i = 12.3 µM) by mimicking glutathione’s thiol motif .
  • Redox Profiling : Measure thiol-disulfide exchange rates with Ellman’s reagent (DTNB). The thienyl substituent reduces redox activity by 40% compared to unmodified cysteine .

Q. How can chromatographic methods be tailored for quantifying this compound in biological matrices?

  • Methodology :

  • HPLC-ECD : Use a Zorbax ODS column with isocratic elution (0.01 M acetate buffer, pH 3.65 : acetonitrile = 94:6). Detect at 375 nm with a limit of quantification (LOQ) of 0.1 ng/mL .
  • Sample Preparation : Derivatize with dansyl chloride to enhance sensitivity in urine or plasma. Validate recovery rates (85–95%) via spike-and-recovery experiments .

Q. What are the implications of this compound’s interactions with cellular proteins for drug development?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize serum albumin on a sensor chip. The thienyl group increases binding affinity (KD_D = 8.2 nM) via hydrophobic interactions with protein pockets .
  • Cellular Uptake Studies : Radiolabel with 35S^{35}S and track intracellular accumulation in HeLa cells. The compound localizes in mitochondria, suggesting potential for targeted drug delivery .

Key Considerations for Experimental Design

  • Contradictions in Data :
    • While this compound shows high stability in acidic conditions, its redox inactivity (Question 4) contrasts with cysteine derivatives like S-(2-Thiazolyl)-L-cysteine, which retain 60% activity . Validate context-specific behavior using orthogonal assays.
  • Reproducibility :
    • Document protecting groups and reaction times rigorously, as minor variations can lead to disulfide dimerization (up to 15% yield loss) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.